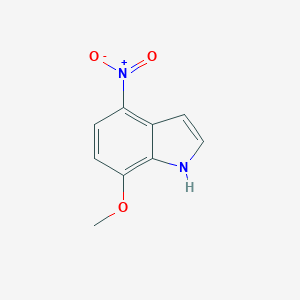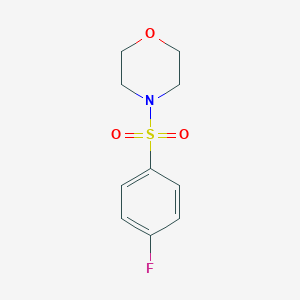
4-Fluoro-2-nitro-1-(trifluorométhoxy)benzène
Vue d'ensemble
Description
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a chemical compound that is part of the family of fluorinated aromatic compounds. It contains a benzene ring substituted with a fluoro group, a nitro group, and a trifluoromethoxy group. The presence of these groups can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atom and the presence of other substituents on the benzene ring. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to afford perfluorocyclohexane derivatives with good yields . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine, which involves the reduction of a dinitro-compound, indicates the potential for complex synthetic pathways involving 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is of great interest due to the influence of fluorine atoms on the geometry and electronic properties of the molecule. The structure and conformation of 4-fluoro(trifluoromethoxy)benzene have been investigated using gas electron diffraction and quantum chemical calculations, revealing a perpendicular conformation of the C-O-C plane relative to the benzene ring .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with some structural similarities to 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene, was subjected to nucleophilic aromatic substitution, affording novel benzenes with a disubstitution pattern . This suggests that 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by their substituents. The mesomorphic properties of various substituted benzoates, including those with trifluoromethoxy groups, have been studied, showing that these groups can affect phase transition temperatures and the stability of different phases . Furthermore, the ability of fluorinated compounds to effect electrophilic aromatic substitution has been demonstrated, which could be relevant for the reactivity of 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene .
Applications De Recherche Scientifique
Synthèse organique
4-Fluoro-2-nitro-1-(trifluorométhoxy)benzène : est un composé précieux en synthèse organique. Il sert de précurseur pour diverses transformations organiques en raison de son groupe nitro réactif et de la présence d'un fragment trifluorométhoxy. Ce composé peut subir des réactions de réduction pour former des dérivés de l'aniline, qui sont des intermédiaires clés dans la synthèse de molécules plus complexes .
Produits pharmaceutiques
Dans l'industrie pharmaceutique, ce composé trouve une utilisation comme intermédiaire dans la synthèse de molécules médicamenteuses. Le groupe trifluorométhoxy est particulièrement intéressant car il peut améliorer la stabilité métabolique et la biodisponibilité des produits pharmaceutiques. Il est impliqué dans la synthèse de molécules ayant des applications thérapeutiques potentielles, notamment des agents anti-inflammatoires et anticancéreux .
Produits agrochimiques
La présence à la fois de groupes nitro et trifluorométhoxy fait du This compound un intermédiaire utile dans le développement de produits agrochimiques. Il peut être utilisé pour synthétiser des composés ayant des propriétés herbicides ou pesticides, contribuant à la protection des cultures contre les ravageurs et les maladies .
Industrie des colorants
Ce produit chimique sert de bloc de construction dans la production de colorants et de pigments. Sa capacité à subir diverses réactions chimiques permet de créer une large gamme de colorants utilisés dans les textiles, les encres et les revêtements. Les groupes fluorés peuvent conférer des propriétés uniques aux colorants, telles qu'une meilleure solidité à la lumière .
Science des matériaux
En science des matériaux, le This compound est utilisé pour modifier les propriétés de surface des matériaux. Il peut être incorporé dans des polymères pour améliorer leur stabilité thermique, leur résistance chimique et leurs propriétés mécaniques. Cela le rend précieux pour le développement de matériaux avancés pour les applications aérospatiales, automobiles et électroniques .
Synthèse chimique
En tant que réactif polyvalent, il est utilisé dans la synthèse de divers composés chimiques. Sa réactivité permet d'introduire des groupes fluorés dans les molécules, ce qui est très souhaitable dans le développement de produits chimiques spécialisés qui nécessitent une réactivité ou une stabilité uniques dans des conditions difficiles .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGISCPIWSHGJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560292 | |
| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123572-62-3 | |
| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)










![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

